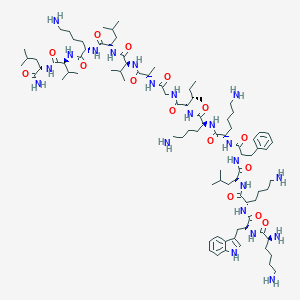

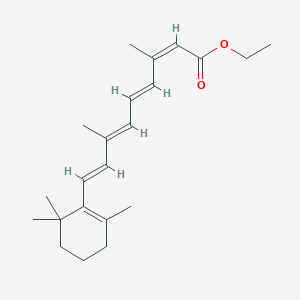

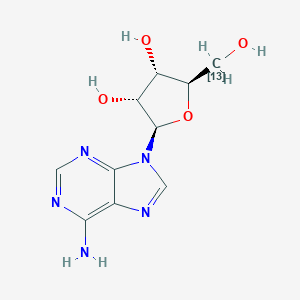

(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol, also known as (2R,3R,4S,5R)-2-amino-5-(hydroxy(113C)methyl)oxolane-3,4-diol, is a compound with a unique structure and properties. It is an important building block in the synthesis of a variety of compounds, such as drugs, antibiotics, and other compounds with therapeutic applications. This compound is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts. The unique structure of (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol makes it an attractive target for research and development.

科研应用

Corrosion Inhibition : This compound, also known as adenosine, has been studied for its corrosion inhibition activity on mild steel in hydrochloric acid solution. Adenosine showed an inhibition efficiency of 78.88% at a specific concentration, acting as a mixed-type inhibitor for both anodic and cathodic reactions. Its adsorption is a mixed-type process involving physisorption and chemisorption (Lee Yun Sin et al., 2017).

Antioxidant Properties : Research on molecular combinations of antioxidants, including ascorbic acid and the pharmacophore of alpha-tocopherol with structures related to this compound, highlighted significant radical scavenging activities. These combinations have shown potential as therapeutic agents in pathological events involving free radical damage (Manfredini et al., 2000).

Synthesis of Amino Acids : The compound has been utilized in the synthesis of various amino acids, such as (2S,5R)-5-hydroxylysine, significant in collagen and collagen-like proteins. This demonstrates its role in facilitating the synthesis of biologically important molecules (Marin et al., 2002).

Glycosidase Inhibitory Activities : Derivatives of this compound have been synthesized and tested for their inhibitory activities toward glycosidases. The results showed that certain configurations of this compound can selectively inhibit specific glycosidases, which can be valuable in biochemical research (Popowycz et al., 2004).

Synthesis of Nucleosides : Its derivatives have been synthesized and evaluated for their potential in various biological activities. This includes the synthesis of nucleoside analogues, which are critical in the study of genetic material and potential therapeutic applications (Kim et al., 2000).

性质

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-XUZOCFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine-13C | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)